molecular formula C17H21ClN2O2S B11153722 2-(2-chlorophenyl)-N-[(2R)-1-hydroxy-4-methylpentan-2-yl]-4-methyl-1,3-thiazole-5-carboxamide

2-(2-chlorophenyl)-N-[(2R)-1-hydroxy-4-methylpentan-2-yl]-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B11153722
M. Wt: 352.9 g/mol
InChI Key: WQIRWZDNDWRFGZ-GFCCVEGCSA-N
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Description

2-(2-chlorophenyl)-N-[(2R)-1-hydroxy-4-methylpentan-2-yl]-4-methyl-1,3-thiazole-5-carboxamide is a complex organic compound with a unique structure that includes a chlorophenyl group, a thiazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-N-[(2R)-1-hydroxy-4-methylpentan-2-yl]-4-methyl-1,3-thiazole-5-carboxamide typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the introduction of the chlorophenyl group and the carboxamide functionality. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can help achieve consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-N-[(2R)-1-hydroxy-4-methylpentan-2-yl]-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-chlorophenyl)-N-[(2R)-1-hydroxy-4-methylpentan-2-yl]-4-methyl-1,3-thiazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-[(2R)-1-hydroxy-4-methylpentan-2-yl]-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(2-chlorophenyl)-N-[(2R)-1-hydroxy-4-methylpentan-2-yl]-4-methyl-1,3-thiazole-5-carboxamide stands out due to its unique combination of functional groups and its potential for diverse applications in various fields. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H21ClN2O2S

Molecular Weight

352.9 g/mol

IUPAC Name

2-(2-chlorophenyl)-N-[(2R)-1-hydroxy-4-methylpentan-2-yl]-4-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C17H21ClN2O2S/c1-10(2)8-12(9-21)20-16(22)15-11(3)19-17(23-15)13-6-4-5-7-14(13)18/h4-7,10,12,21H,8-9H2,1-3H3,(H,20,22)/t12-/m1/s1

InChI Key

WQIRWZDNDWRFGZ-GFCCVEGCSA-N

Isomeric SMILES

CC1=C(SC(=N1)C2=CC=CC=C2Cl)C(=O)N[C@H](CC(C)C)CO

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2Cl)C(=O)NC(CC(C)C)CO

Origin of Product

United States

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